2-Methyl-4-nitrosophenol synthesis from o-cresol
2-Methyl-4-nitrosophenol synthesis from o-cresol
An In-Depth Technical Guide to the Synthesis of 2-Methyl-4-nitrosophenol from o-Cresol
This guide provides a comprehensive technical overview for the synthesis of 2-Methyl-4-nitrosophenol, a significant chemical intermediate, through the electrophilic nitrosation of o-cresol. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction mechanism, a field-proven experimental protocol, critical safety considerations, and methods for product purification and analysis.
Introduction and Strategic Overview
2-Methyl-4-nitrosophenol, also known as p-nitroso-o-cresol, is a valuable compound primarily utilized as a precursor in the synthesis of various organic molecules, including dyes and pharmaceuticals. For instance, it can be oxidized to form 2-methyl-4-nitrophenol, another important chemical intermediate.[1] The synthesis from o-cresol is a classic example of electrophilic aromatic substitution, where careful control of reaction conditions is paramount to achieving a high yield of the desired product while minimizing side reactions. This guide elucidates the causal relationships behind the procedural steps, ensuring a robust and reproducible synthesis.
Reaction Principle and Mechanism
The synthesis proceeds via the nitrosation of o-cresol using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically sulfuric acid (H₂SO₄).
Causality of Reagent Choice:
-
Sodium Nitrite (NaNO₂): A stable and readily available source of the nitrite ion.
-
Sulfuric Acid (H₂SO₄): A strong, non-volatile acid that protonates the nitrite ion to form nitrous acid and subsequently the active electrophile, the nitrosonium ion (NO⁺).
-
o-Cresol: The aromatic substrate. The hydroxyl (-OH) and methyl (-CH₃) groups are both electron-donating and thus activating, directing electrophilic attack to the ortho and para positions. The hydroxyl group is a much stronger activator than the methyl group. The position para to the powerful hydroxyl group is sterically unhindered and electronically favored, leading to the selective formation of 2-Methyl-4-nitrosophenol.
The reaction mechanism can be summarized in the following steps:
-
Formation of the Electrophile: Sulfuric acid protonates sodium nitrite to form nitrous acid, which is then further protonated and loses water to generate the highly reactive nitrosonium ion (NO⁺).
-
Electrophilic Attack: The electron-rich aromatic ring of o-cresol attacks the nitrosonium ion. The attack occurs predominantly at the C4 position (para to the -OH group) due to its strong activating and directing effect.
-
Rearomatization: The resulting carbocation intermediate (a Wheland intermediate) loses a proton to restore the aromaticity of the ring, yielding the final product, 2-Methyl-4-nitrosophenol.
The product exists in a tautomeric equilibrium with its quinone monoxime form, which can be a key aspect of its subsequent reactivity.[2]
Caption: Figure 1: Reaction Mechanism for the Nitrosation of o-Cresol.
Detailed Experimental Protocol
This protocol is adapted from established laboratory procedures and is designed for reliability and safety.[3] All operations must be conducted within a certified chemical fume hood.
Reagents and Equipment
-
Reagents:
-
o-Cresol (C₇H₈O)
-
Sodium nitrite (NaNO₂)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Sodium Carbonate (Na₂CO₃)
-
Activated Carbon
-
Ice
-
-
Equipment:
-
Large glass flask (e.g., 5 L beaker or flask)
-
Dropping funnel
-
Mechanical or magnetic stirrer
-
Thermometer
-
Buchner funnel and filtration apparatus
-
Beakers, graduated cylinders
-
Quantitative Data Summary
| Reagent | Formula | Molar Mass ( g/mol ) | Amount Used | Moles (approx.) | Role |
| o-Cresol | C₇H₈O | 108.14 | 54.0 g | 0.50 | Substrate |
| Sodium Nitrite | NaNO₂ | 69.00 | 34.5 g | 0.50 | Nitrosating Agent Precursor |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 18.5 mL | 0.34 | Acid Catalyst |
Step-by-Step Synthesis Procedure
-
Preparation of Reaction Mixture: In a large glass flask, dissolve 54.0 g of o-cresol and 34.5 g of sodium nitrite in 4 liters of ice-water. The use of ice-water is critical to maintain a low temperature from the outset.
-
Cooling: Place the flask in an ice bath and begin stirring. Ensure the internal temperature of the solution is maintained between 5-10°C. This temperature control is the most critical parameter to prevent side reactions and decomposition.
-
Acid Addition: Prepare a dilute solution of sulfuric acid by slowly and carefully adding 18.5 mL of concentrated sulfuric acid to 500 mL of water in a separate beaker (Always add acid to water). Cool this acid solution.
-
Nitrosation Reaction: Transfer the cooled, dilute sulfuric acid solution to a dropping funnel. Add the acid dropwise to the stirred cresol-nitrite solution over a period of 30-60 minutes.[3] The slow addition rate is essential to manage the exothermic reaction and keep the temperature within the 5-10°C range.
-
Reaction Completion: After the acid addition is complete, continue stirring the mixture in the ice bath and let it stand for an additional 2 hours to ensure the reaction goes to completion.[3] A brown solid product should precipitate.
-
Initial Isolation: Filter the crude brown solid product using a Buchner funnel.
-
Purification:
-
Transfer the crude solid to a beaker and dissolve it in a 10% sodium carbonate solution. The nitrosophenol is acidic and will form a soluble sodium salt.
-
Add a small amount of activated carbon to the solution to adsorb colored impurities and stir for 15-20 minutes.
-
Filter the solution to remove the activated carbon and any other insoluble impurities.
-
Slowly add dilute sulfuric acid to the filtrate with stirring until the solution is acidic. This will precipitate the purified 2-Methyl-4-nitrosophenol.
-
-
Final Product Collection: Filter the purified product, which should appear as orange-brown scales. Wash the solid with a small amount of cold water to remove residual acid.
-
Drying: Dry the product in a desiccator or a vacuum oven at a low temperature. The expected yield is 40-45 g, and the melting point should be approximately 134°C.[3]
Caption: Figure 2: Experimental Workflow for Synthesis and Purification.
Safety, Handling, and Waste Disposal
Strict adherence to safety protocols is mandatory. The reagents and product have significant hazards.
-
Hazard Assessment:
-
o-Cresol: Toxic if swallowed or in contact with skin.[4][5] It is corrosive and causes severe skin and eye burns.[4][6] It may also cause damage to the liver and kidneys.[6] Handle only with appropriate personal protective equipment (PPE).
-
Sodium Nitrite: A strong oxidizer that may intensify fires.[7][8][9] It is acutely toxic if swallowed or inhaled.[7][9] Contact with acids can release toxic nitrogen oxide fumes.
-
Sulfuric Acid: Severely corrosive and causes serious burns upon contact with skin and eyes.
-
Nitroso Compounds: C-nitroso and N-nitroso compounds as a class are known for their potential toxicity and carcinogenic properties, necessitating extreme care in handling.[10][11]
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).[12]
-
Skin Protection: A lab coat must be worn. Ensure no skin is exposed.[4][6]
-
Respiratory Protection: All operations must be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[6][7]
-
-
Waste Disposal:
-
Waste containing nitroso compounds should be treated as hazardous. Do not dispose of it down the drain.
-
Collect all aqueous filtrates and solid waste in a dedicated, clearly labeled hazardous waste container.[13]
-
Chemical degradation is a preferred method for disposal. A common procedure involves reduction using an aluminum-nickel alloy in a strongly basic solution, which breaks down the nitroso group.[13][14] This should only be performed by trained personnel.
-
Always follow your institution's specific Environmental Health and Safety (EHS) guidelines for hazardous waste disposal.[13]
-
Characterization and Analysis
To confirm the identity and purity of the synthesized 2-Methyl-4-nitrosophenol, the following analytical techniques are recommended:
-
Melting Point Determination: A sharp melting point close to the literature value (134°C) is a good indicator of purity.[3]
-
Spectroscopy:
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as O-H, C-H (aromatic and methyl), C=C (aromatic), N=O, and C-N bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
-
-
Chromatography:
-
High-Performance Liquid Chromatography (HPLC): An effective method for assessing the purity of the product and quantifying any remaining starting material or byproducts.[15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to separate and identify volatile components, confirming the molecular weight of the product.[16]
-
Conclusion
The synthesis of 2-Methyl-4-nitrosophenol from o-cresol is a well-established procedure that provides good yields when executed with precision. The success of this synthesis hinges on rigorous temperature control to direct the electrophilic substitution to the desired position and to prevent the formation of undesirable byproducts. The inherent toxicity and reactivity of the materials involved demand a disciplined approach to safety, including the use of appropriate personal protective equipment and adherence to proper waste disposal protocols. The analytical methods outlined provide a robust framework for verifying the quality of the final product, ensuring its suitability for subsequent research and development applications.
References
-
Preparation of 2-methyl-4-nitrosophenol. PrepChem.com. [Link]
-
Material Safety Data Sheet - o-Cresol, 98%. Cole-Parmer. [Link]
-
Material Safety Data Sheet Material Name: Sodium Nitrite. Chem One. [Link]
-
Sodium Nitrite, High Purity Special Granular Grade Safety Data Sheet. Chemtrade Logistics Inc. [Link]
-
Preparation of 2-methyl-4-nitrophenol. PrepChem.com. [Link]
-
Some effects of phenol- and thiol-nitrosation reactions on N-nitrosamine formation. PubMed. [Link]
-
o-Cresol - SAFETY DATA SHEET. Penta chemicals. [Link]
-
Safety Data Sheet: Sodium nitrite. Carl ROTH. [Link]
-
Decontamination and Disposal of Nitrosoureas and Related /V-Nitroso Compounds. AACR Journals. [Link]
-
Safety Data Sheet: sodium nitrite. Chemos GmbH&Co.KG. [Link]
-
Safety Data Sheet: o-Cresol red. Carl ROTH. [Link]
-
Decontamination and disposal of nitrosoureas and related N-nitroso compounds. PubMed. [Link]
-
Nitrosation reactions of phenolic compounds. ResearchGate. [Link]
-
Effect of the concentration of o-cresol on the pseudo-®rst-order rate constant of nitrosation. ResearchGate. [Link]
-
Synthesis of 2-methyl-4-nitrophenol from benzene? Chemistry Stack Exchange. [Link]
-
Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. ResearchGate. [Link]
-
Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Rapid and Sensitive Determination of 4-nitrophenol, 3-methyl-4-nitrophenol, 4,6-dinitro-o-cresol, Parathion-Methyl, Fenitrothion, and Parathion-Ethyl by Liquid Chromatography With Electrochemical Detection. PubMed. [Link]
-
Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]
-
Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega. [Link]
- Process for the preparation of 4-nitro-m-cresol.
-
Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]
-
High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Semantic Scholar. [Link]
- Process for the production of nitroso-meta-cresol and its application to the separation of meta-cresol and para-cresol.
- Preparation method of p-nitro-o-cresol.
- Method for producing 4-amino-m-cresol.
-
2-Methyl-4-nitrophenol. PubChem, National Institutes of Health. [Link]
-
Preparations of C-Nitroso Compounds. PubMed Central, National Institutes of Health. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Some effects of phenol- and thiol-nitrosation reactions on N-nitrosamine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Sodium Nitrite SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. hillbrothers.com [hillbrothers.com]
- 9. chemtradelogistics.com [chemtradelogistics.com]
- 10. UNDERSTANDING N-NITROSO COMPOUNDS: BENEFITS, TYPES, AND SAFETY - AquigenBio [aquigenbio.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Decontamination and disposal of nitrosoureas and related N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]





